molecular formula C7H14N2Si B3360809 1H-Pyrazole, 3-methyl-5-(trimethylsilyl)- CAS No. 89864-85-7

1H-Pyrazole, 3-methyl-5-(trimethylsilyl)-

Cat. No.: B3360809
CAS No.: 89864-85-7
M. Wt: 154.28 g/mol
InChI Key: WJZXHXDYXIMHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole, 3-methyl-5-(trimethylsilyl)- is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is characterized by the presence of a methyl group at the 3-position and a trimethylsilyl group at the 5-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 1H-Pyrazole, 3-methyl-5-(trimethylsilyl)- typically involves the cyclization of appropriate precursors. Industrial production methods often employ scalable processes such as flow chemistry to ensure high yields and purity .

Chemical Reactions Analysis

1H-Pyrazole, 3-methyl-5-(trimethylsilyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild oxidizing agents, reducing agents, and various electrophiles for substitution reactions. Major products formed from these reactions include N-oxides, hydropyrazoles, and various substituted pyrazoles .

Scientific Research Applications

1H-Pyrazole, 3-methyl-5-(trimethylsilyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 3-methyl-5-(trimethylsilyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. This allows it to reach intracellular targets more effectively. The compound’s effects are mediated through the modulation of specific biochemical pathways, leading to desired therapeutic outcomes .

Comparison with Similar Compounds

1H-Pyrazole, 3-methyl-5-(trimethylsilyl)- can be compared with other pyrazole derivatives, such as:

The uniqueness of 1H-Pyrazole, 3-methyl-5-(trimethylsilyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

trimethyl-(5-methyl-1H-pyrazol-3-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2Si/c1-6-5-7(9-8-6)10(2,3)4/h5H,1-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZXHXDYXIMHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10521791
Record name 5-Methyl-3-(trimethylsilyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10521791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89864-85-7
Record name 5-Methyl-3-(trimethylsilyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10521791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazole, 3-methyl-5-(trimethylsilyl)-
Reactant of Route 2
1H-Pyrazole, 3-methyl-5-(trimethylsilyl)-
Reactant of Route 3
Reactant of Route 3
1H-Pyrazole, 3-methyl-5-(trimethylsilyl)-
Reactant of Route 4
1H-Pyrazole, 3-methyl-5-(trimethylsilyl)-
Reactant of Route 5
Reactant of Route 5
1H-Pyrazole, 3-methyl-5-(trimethylsilyl)-
Reactant of Route 6
Reactant of Route 6
1H-Pyrazole, 3-methyl-5-(trimethylsilyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.